

Preclinical Efficacy of Tanomastat: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Tanomastat*

Cat. No.: *B1684673*

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Introduction

Tanomastat (formerly BAY 12-9566) is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Originally developed as an anticancer agent, **Tanomastat**'s mechanism of action centers on preventing the breakdown of tissue barriers by MMPs, thereby inhibiting tumor invasion, metastasis, and angiogenesis. While its clinical development for cancer has faced challenges, its preclinical profile provides valuable insights into the therapeutic potential of MMP inhibition. More recently, **Tanomastat** has been investigated for its antiviral properties, demonstrating broad-spectrum activity against human enteroviruses. This guide focuses on the core preclinical studies evaluating **Tanomastat**'s efficacy, with a primary emphasis on its initial development in oncology.

Quantitative Efficacy Data

The preclinical efficacy of **Tanomastat** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its activity.

In Vitro Inhibitory Activity

Target Enzyme	Inhibition Constant (Ki)	Reference
MMP-2 (Gelatinase A)	11 nM	[1]
MMP-3 (Stromelysin 1)	143 nM	[1]
MMP-9 (Gelatinase B)	301 nM	[1]
MMP-13 (Collagenase 3)	1470 nM	[1]

In Vitro Model	Endpoint	IC50	Reference
Endothelial Cell Invasion	Inhibition of matrix invasion	840 nM	[1]
Human Endothelial Cells	Inhibition of tubule formation	Complete inhibition at 15-100 μ M	

In Vivo Antitumor and Antimetastatic Efficacy

Animal Model	Cancer Type	Treatment Regimen	Key Findings	Reference
Subcutaneous Lewis Lung Carcinoma (Mouse)	Lung	Daily oral administration starting 3 days post-implantation	- 50% delay in primary tumor growth- 86% reduction in the total number of lung metastases- 90% reduction in lung lesions >3 mm ³	[2]
B16.F10 Experimental Metastasis (Mouse)	Melanoma	Oral administration from 24h before to 48h after tail vein injection	- 58% reduction in the total number of lung metastases- 80% reduction in lung lesions >2 mm ³	[2]
Orthotopic HCT 116 (Nude Mouse)	Colon	100 mg/kg daily oral dose	- 35% inhibition of primary tumor growth	[3]
Orthotopic MDA-MB-435 (Athymic Mouse)	Breast	100 mg/kg daily oral dose for 7 weeks post-resection	- 58% inhibition of local tumor regrowth- 57% reduction in the number of lung metastases- 88% inhibition of the volume of lung metastases	[1]

Key Experimental Methodologies

A detailed understanding of the experimental protocols is essential for the interpretation and potential replication of preclinical findings. Below are the methodologies for key studies cited.

In Vitro Endothelial Cell Invasion Assay

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Method: A modified Boyden chamber assay was utilized. The upper and lower compartments of the chamber were separated by a polycarbonate membrane coated with Matrigel, an artificial basement membrane matrix.
- Procedure:
 - HUVECs were seeded in the upper compartment in serum-free medium containing various concentrations of **Tanomastat**.
 - The lower compartment contained a chemoattractant, such as basic fibroblast growth factor (bFGF).
 - Cells were incubated for a defined period (e.g., 6 hours) to allow for invasion through the Matrigel-coated membrane.
 - Non-invading cells on the upper surface of the membrane were removed.
 - Invading cells on the lower surface were fixed, stained, and quantified by microscopy.
- Endpoint: The concentration of **Tanomastat** that inhibited cell invasion by 50% (IC50) was calculated.

Orthotopic Human Breast Cancer Model

- Cell Line: MDA-MB-435 human breast carcinoma cells.
- Animal Model: Female athymic nude mice.
- Tumor Implantation:
 - MDA-MB-435 cells were harvested and suspended in a suitable medium.
 - A small incision was made in the skin overlying the thoracic mammary fat pad.
 - The cell suspension was injected into the mammary fat pad.

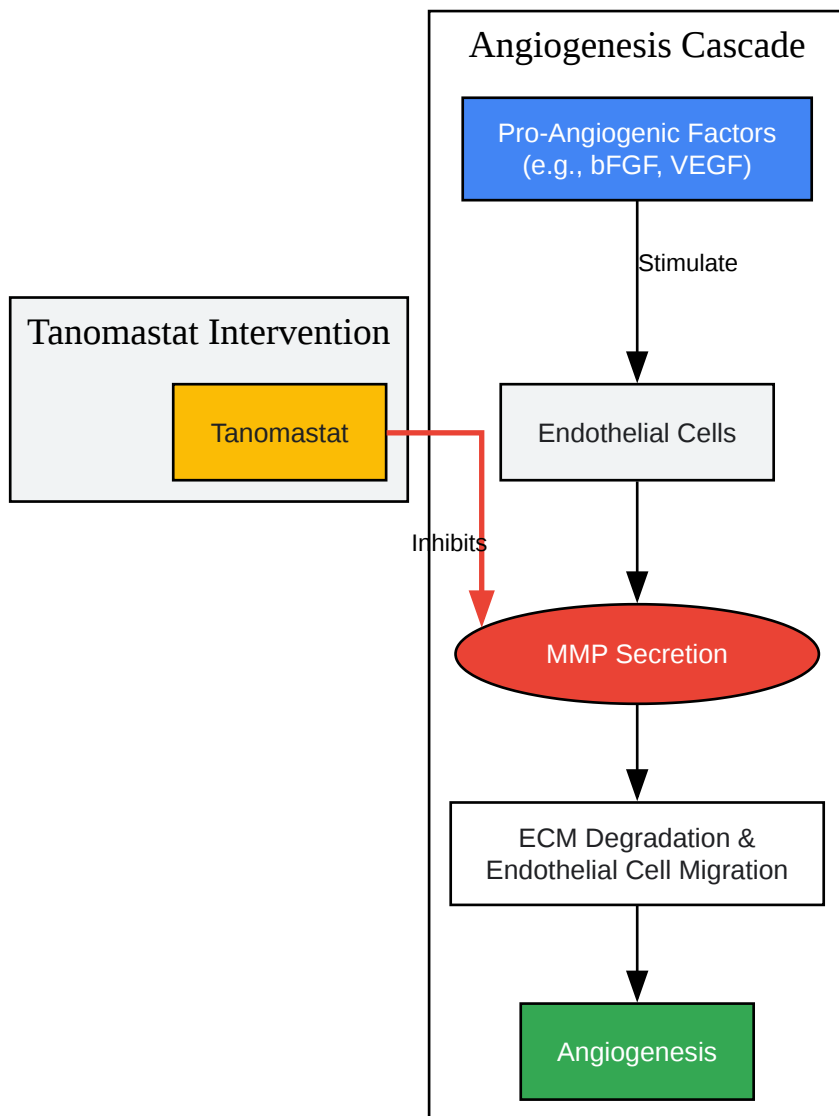
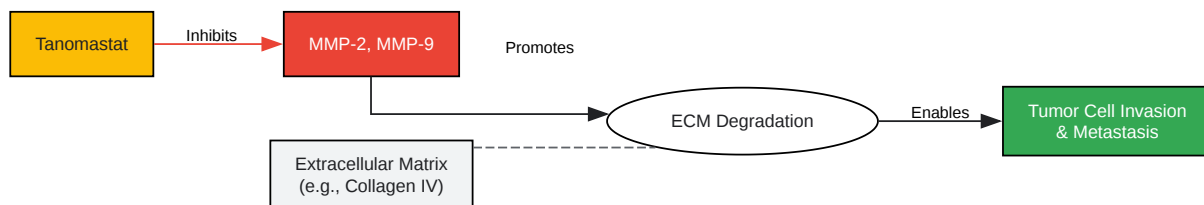
- The incision was closed with sutures or surgical clips.
- Treatment Protocol:
 - Primary tumors were allowed to grow to a predetermined size.
 - The primary tumor was surgically resected.
 - Daily oral administration of **Tanomastat** (e.g., 100 mg/kg) or vehicle control was initiated post-surgery and continued for a specified duration (e.g., 7 weeks).
- Endpoint Analysis:
 - Local Tumor Regrowth: The size of any recurrent tumor at the primary site was measured periodically with calipers.
 - Metastasis: At the end of the study, mice were euthanized, and lungs were harvested. The number and volume of metastatic nodules on the lung surface were quantified.

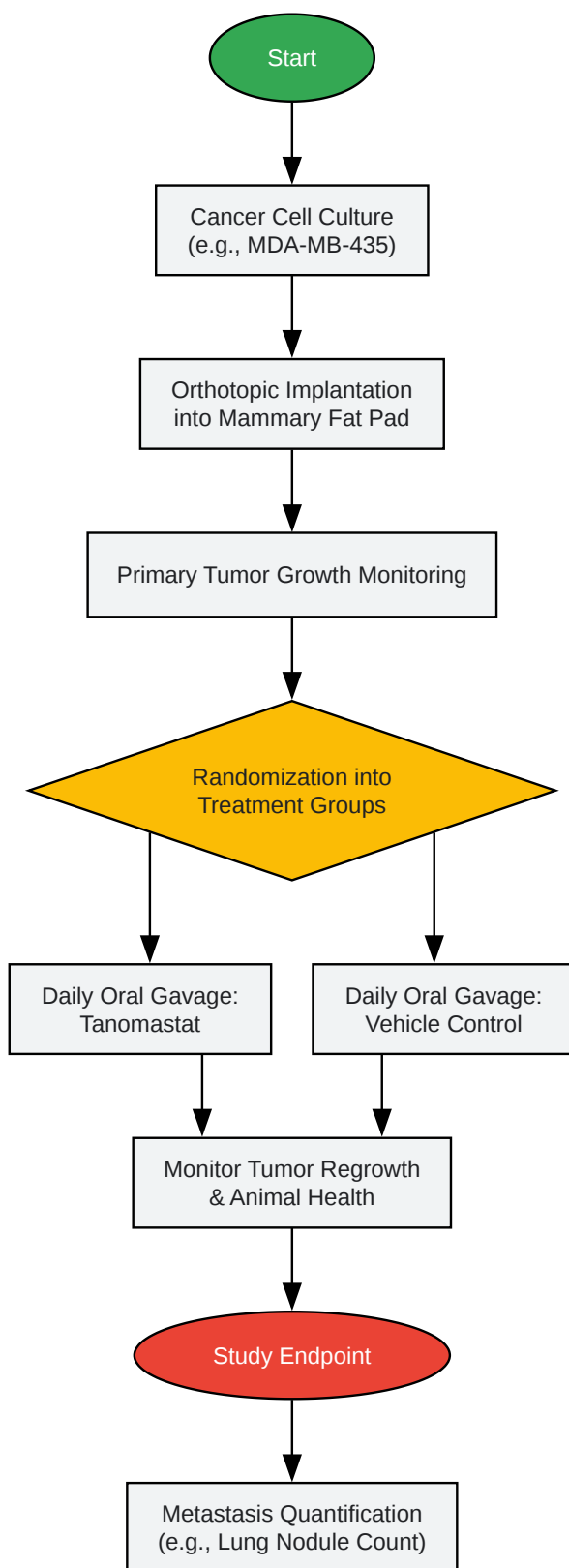
Signaling Pathways and Mechanisms of Action

Tanomastat's primary mechanism of action is the competitive, reversible inhibition of the catalytic zinc ion within the active site of MMPs. This inhibition prevents the degradation of ECM components, which is a critical step in several cancer-related processes.

Inhibition of Tumor Invasion and Metastasis

The breakdown of the basement membrane and interstitial matrix by MMPs, particularly MMP-2 and MMP-9, is essential for cancer cells to escape the primary tumor and invade surrounding tissues and blood vessels. By inhibiting these MMPs, **Tanomastat** is believed to maintain the integrity of these tissue barriers, thereby preventing local invasion and subsequent metastasis.





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